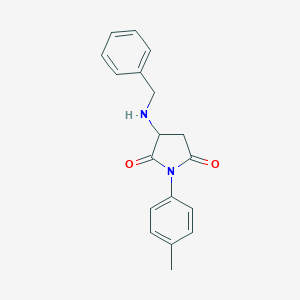![molecular formula C25H14N2O2S2 B304525 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the indeno[2,1-b]pyridine family and has a unique chemical structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not yet fully understood. However, studies have shown that this compound interacts with specific enzymes and proteins in the body, leading to changes in cellular signaling pathways and gene expression. These changes ultimately result in the observed biological effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments is its unique chemical structure, which makes it an interesting subject of study. Additionally, this compound exhibits significant biological effects, making it a potential candidate for the development of new drugs. However, the limitations of using this compound include its high cost and the complexity of its synthesis, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile. One potential area of study is the development of new drugs for the treatment of cancer, inflammation, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the synthesis of this compound can be optimized to make it more cost-effective and easier to produce, which may lead to its wider use in lab experiments.
Méthodes De Synthèse
The synthesis of 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile involves a multi-step process that includes the use of various reagents and catalysts. The most common method for synthesizing this compound is through the reaction of 2-bromoacetophenone with thioacetic acid followed by the condensation of the resulting product with 2-thiophenecarboxaldehyde and 2-amino-3-cyanopyridine. The final product is obtained through a cyclization reaction.
Applications De Recherche Scientifique
The unique chemical structure of 9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has led to its potential application in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. Preliminary studies have shown that this compound exhibits significant anti-cancer, anti-inflammatory, and anti-viral properties.
Propriétés
Nom du produit |
9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C25H14N2O2S2 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
9-oxo-2-phenacylsulfanyl-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H14N2O2S2/c26-13-18-21(20-11-6-12-30-20)22-16-9-4-5-10-17(16)24(29)23(22)27-25(18)31-14-19(28)15-7-2-1-3-8-15/h1-12H,14H2 |
Clé InChI |
BLIRSHDZPHXMCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)

![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)



![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)